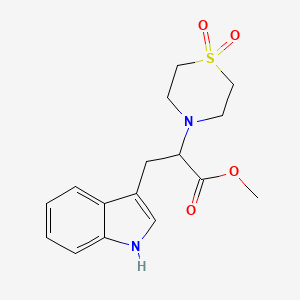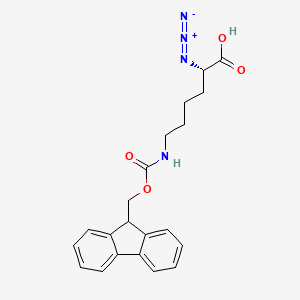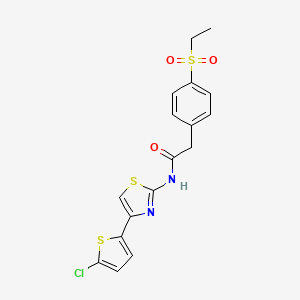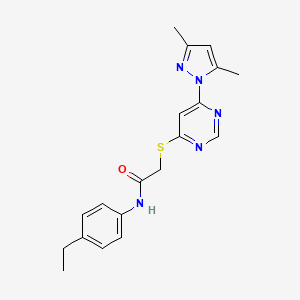
methyl 2-(1,1-dioxo-1lambda~6~,4-thiazinan-4-yl)-3-(1H-indol-3-yl)propanoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 2-(1,1-dioxo-1lambda~6~,4-thiazinan-4-yl)-3-(1H-indol-3-yl)propanoate, also known as Methyl 2-(1,1-dioxo-1λ6,4-thiazinan-4-yl)-3-(1H-indol-3-yl)propanoate or MTIP, is an organic compound that is used in scientific research. It is a derivative of thiazinan and indole, two compounds that have a wide range of applications in the fields of medicine, biochemistry and pharmacology. MTIP is a white, odorless powder that is insoluble in water and has a melting point of 130-132°C.
Applications De Recherche Scientifique
MTIP has been used in a variety of scientific research applications. It has been used as a substrate for the enzyme, indoleamine 2,3-dioxygenase (IDO), which is important in the regulation of immune responses. It has also been used to study the effects of indoleamine 2,3-dioxygenase inhibitors on the immune system. In addition, MTIP has been used to study the effects of indoleamine 2,3-dioxygenase inhibitors on cancer cells, as well as to study the effects of indoleamine 2,3-dioxygenase inhibitors on inflammation and oxidative stress.
Mécanisme D'action
MTIP is a substrate for the enzyme indoleamine 2,3-dioxygenase (IDO). IDO is responsible for the breakdown of tryptophan, an essential amino acid, into kynurenine, an intermediate in the kynurenine pathway. Kynurenine is then further metabolized into a variety of metabolites, including quinolinic acid, which has been linked to inflammation, oxidative stress and cancer. By inhibiting the activity of IDO, MTIP can modulate the production of these metabolites and potentially reduce inflammation and oxidative stress.
Biochemical and Physiological Effects
MTIP has been shown to modulate the production of kynurenine and its metabolites, which can have a variety of effects on the body. Studies have shown that it can reduce inflammation and oxidative stress, as well as inhibit the growth of certain cancer cells. In addition, MTIP has been shown to reduce the production of pro-inflammatory cytokines, such as tumor necrosis factor alpha (TNF-α), and to modulate the activity of the immune system.
Avantages Et Limitations Des Expériences En Laboratoire
The use of MTIP in laboratory experiments has several advantages. It is a relatively inexpensive compound that is easy to synthesize and has a wide range of applications in scientific research. Furthermore, it is soluble in organic solvents, making it easy to work with in the laboratory. However, it is important to note that MTIP is not water soluble, which can limit its use in certain experiments.
Orientations Futures
There are a number of potential future directions for research involving MTIP. These include further studies into the effects of MTIP on the immune system and its role in the regulation of inflammation and oxidative stress. In addition, further research into the use of MTIP as an inhibitor of IDO could lead to the development of novel therapies for a variety of diseases. Additionally, further research into the effects of MTIP on cancer cells could lead to the development of new treatments for cancer. Finally, further studies into the effects of MTIP on other physiological processes, such as metabolism and cell signaling, could lead to new insights into the regulation of these processes.
Méthodes De Synthèse
MTIP can be synthesized by a condensation reaction between 1-aminoindole and thiazinan. This reaction begins with the formation of a Schiff base intermediate, which is then reduced with sodium borohydride to form the desired product. This reaction requires anhydrous conditions and is typically performed in the presence of a base, such as pyridine.
Propriétés
IUPAC Name |
methyl 2-(1,1-dioxo-1,4-thiazinan-4-yl)-3-(1H-indol-3-yl)propanoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20N2O4S/c1-22-16(19)15(18-6-8-23(20,21)9-7-18)10-12-11-17-14-5-3-2-4-13(12)14/h2-5,11,15,17H,6-10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OQNDARUVIRHRPW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C(CC1=CNC2=CC=CC=C21)N3CCS(=O)(=O)CC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
>50.5 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID24818015 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
methyl 2-(1,1-dioxo-1lambda~6~,4-thiazinan-4-yl)-3-(1H-indol-3-yl)propanoate | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(3,4-difluorophenyl)(4-(3-(4-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)methanone](/img/structure/B2952126.png)
![1-(3-Methylphenyl)-N-[(3-methylthiophen-2-yl)methyl]methanamine;hydrochloride](/img/structure/B2952127.png)

![3-butyl-9-(3-chlorophenyl)-1-methyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B2952129.png)

![7-(4-Methoxyphenyl)pyrazolo[1,5-a]pyrimidine-5-carboxylic acid](/img/structure/B2952131.png)
![(Z)-N-(6-methoxy-3-methylbenzo[d]thiazol-2(3H)-ylidene)-2-((2-oxo-2-((4-phenylthiazol-2-yl)amino)ethyl)thio)acetamide](/img/structure/B2952134.png)
![5-(2-fluorobenzyl)-2-phenylpyrazolo[1,5-a]pyrazin-4(5H)-one](/img/structure/B2952136.png)

![1-[1-(3-Fluorophenyl)ethyl]piperazine](/img/structure/B2952140.png)


